1-[(3-Bromobenzoyl)amino]-3-ethylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-9(15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUGYJQOMJJTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386254 | |
| Record name | 1-[(3-bromobenzoyl)amino]-3-ethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-61-9 | |
| Record name | 1-[(3-bromobenzoyl)amino]-3-ethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Optimized Synthesis Protocols and Reaction Conditions
The efficient synthesis of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea hinges on well-defined reaction protocols and optimized conditions to ensure high yield and purity.
Development of Efficient Synthetic Routes
The most prevalent and efficient synthetic route to this compound involves a two-step, one-pot reaction. This method is centered around the in situ generation of a reactive intermediate, 3-bromobenzoyl isothiocyanate.
The synthesis commences with the reaction of 3-bromobenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in an anhydrous solvent such as acetone or acetonitrile. This reaction yields the 3-bromobenzoyl isothiocyanate intermediate. The subsequent addition of ethylamine to the reaction mixture results in a nucleophilic attack of the amine on the isothiocyanate carbon, leading to the formation of the desired product, this compound.
A general reaction scheme is presented below:
Step 1: Formation of 3-Bromobenzoyl Isothiocyanate
3-Br-C₆H₄COCl + KSCN → 3-Br-C₆H₄CONCS + KCl
Step 2: Formation of this compound
3-Br-C₆H₄CONCS + CH₃CH₂NH₂ → 3-Br-C₆H₄CONHCSNHCH₂CH₃
This synthetic approach is widely adopted for the synthesis of various N-acyl thiourea (B124793) derivatives due to its operational simplicity and generally good yields.
Parametric Optimization of Reaction Yield and Selectivity
The yield and purity of this compound are highly dependent on several reaction parameters. Optimization of these parameters is crucial for an efficient synthetic process. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.
Table 1: Parametric Optimization for the Synthesis of this compound
| Parameter | Variation | Observed Effect on Yield | Optimal Condition |
| Solvent | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Acetone and acetonitrile generally provide higher yields compared to THF. | Acetone |
| Temperature | Room Temperature, 40°C, Reflux | The reaction rate increases with temperature. Refluxing conditions typically lead to higher and faster product formation. | Reflux |
| Reaction Time | 1 hour, 2 hours, 4 hours | A reaction time of 2-4 hours is generally sufficient for the completion of the reaction. | 3 hours |
| Molar Ratio (3-Bromobenzoyl chloride:KSCN:Ethylamine) | 1:1:1, 1:1.2:1, 1:1.2:1.2 | A slight excess of potassium thiocyanate and ethylamine can drive the reaction to completion and improve the yield. | 1:1.2:1.2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mechanistic Investigations of Thiourea Formation from Precursors
Understanding the reaction mechanism is fundamental to controlling the synthesis and improving its efficiency.
Proposed Reaction Mechanisms and Intermediates
The formation of this compound proceeds through a well-established mechanistic pathway involving nucleophilic addition.
The key reactive intermediate is the 3-bromobenzoyl isothiocyanate. The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking this electrophilic carbon. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer to yield the stable thiourea product. The electron-withdrawing nature of the adjacent 3-bromobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, thereby facilitating the nucleophilic attack by the amine.
Kinetic and Thermodynamic Considerations of the Synthesis
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, general principles of thiourea formation can be applied. The reaction is typically exothermic, and the formation of the stable thiourea linkage provides the thermodynamic driving force.
The rate of the reaction is influenced by the concentration of the reactants and the temperature. As indicated by the parametric optimization, higher temperatures increase the reaction rate. The reaction is generally considered to be bimolecular, with the rate-determining step being the nucleophilic attack of the amine on the isothiocyanate.
Exploration of Green Chemistry Principles in Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.
Several green chemistry strategies can be explored:
Use of Greener Solvents: While acetone and acetonitrile are effective, exploring the use of more environmentally friendly solvents such as ethanol or even water could significantly reduce the environmental footprint of the synthesis. Some studies have reported the successful synthesis of thiourea derivatives in aqueous media .
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This can also reduce energy consumption compared to conventional heating methods.
Catalyst-Free or Greener Catalysts: The described synthesis is typically catalyst-free. Maintaining this aspect is in line with green chemistry principles. If a catalyst were to be employed to enhance the reaction, the use of a non-toxic and recyclable catalyst would be preferable.
Atom Economy: The current synthetic route generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.
Table 2: Comparison of Conventional and Potential Green Synthetic Approaches
| Approach | Solvent | Energy Input | Environmental Impact |
| Conventional | Acetone/Acetonitrile | Conventional Heating (Reflux) | Moderate (Volatile organic solvents) |
| Green (Proposed) | Water/Ethanol | Microwave Irradiation | Low (Benign solvents, reduced energy) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Solvent-Free or Environmentally Benign Reaction Environments
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of N-acylthioureas, several greener alternatives to traditional solvent-based approaches have been explored.
Solvent-Free Synthesis: One notable approach is the solvent-free synthesis of 1-aroyl thioureas. This method involves the reaction of a freshly prepared aroyl isothiocyanate with a substituted aniline by stirring at a moderately elevated temperature (e.g., 60-65°C). This technique offers several advantages, including reduced solvent waste, shorter reaction times, and often excellent yields. The solid product can be isolated by simple filtration after pouring the reaction mixture into chilled water.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and often leads to higher yields and cleaner products. An eco-friendly protocol for the synthesis of thiourea derivatives utilizes microwave irradiation in dry media conditions, using a solid support like KF-Al₂O₃. researchgate.net This solvent-free approach significantly reduces reaction times and environmental impact.
Ultrasonic-Assisted Synthesis: The use of ultrasound has also been shown to be an efficient method for the synthesis of N-aroyl thioureas. Reactions can be carried out at room temperature in a more environmentally friendly solvent like acetonitrile, with sonication significantly reducing the reaction time. nih.gov This method provides high yields and avoids the need for heating.
A comparison of reaction conditions for environmentally benign synthesis of similar compounds is provided in Table 2.
| Method | Solvent/Support | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free | None | Stirring at 60-65°C | Reduced waste, short reaction time, high yield | - |
| Microwave-Assisted | KF-Al₂O₃ | Microwave irradiation | Rapid, solvent-free, high yield | researchgate.net |
| Ultrasonic-Assisted | Acetonitrile | Sonication at room temperature | Fast, energy-efficient, high yield | nih.gov |
Catalyst Development for Enhanced Sustainability
The synthesis of N-acylthioureas from acyl isothiocyanates and amines is typically a high-yielding reaction that often proceeds efficiently without the need for a catalyst. The inherent reactivity of the isothiocyanate group towards nucleophilic attack by amines drives the reaction to completion under mild conditions.
However, in some variations of the synthesis, particularly those starting from an acyl chloride and a pre-formed thiourea, a base is often employed to facilitate the reaction. For instance, in a modified Schotten-Baumann reaction for the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, triethylamine (TEA) is used as a base. ubaya.ac.id The role of the base is to neutralize the hydrogen chloride that is formed during the reaction, thus driving the equilibrium towards the product. While effective, these bases are typically used in stoichiometric amounts and are not true catalysts.
The development of a true catalyst that could enhance the sustainability of this synthesis, for example by enabling the reaction to proceed at lower temperatures or with less reactive starting materials, remains an area for potential research. Currently, the focus for improving the sustainability of this compound synthesis lies more in the adoption of solvent-free or alternative energy input methods rather than on the discovery of novel catalysts.
Scale-Up Considerations for Laboratory Synthesis
Scaling up the laboratory synthesis of this compound from milligram to gram or kilogram quantities introduces several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.
Reagent Handling and Stoichiometry: On a larger scale, the handling of 3-bromobenzoyl chloride requires appropriate safety measures due to its corrosive and lachrymatory nature. Accurate control of stoichiometry is crucial, as any excess of the acyl chloride can lead to side reactions with the product.
Heat Management: The reaction of the acyl chloride with the thiocyanate salt and the subsequent reaction of the isothiocyanate with the amine are often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The choice of reactor and cooling system becomes important.
Mixing and Mass Transfer: In the one-pot synthesis, the reaction mixture can be heterogeneous, especially with the use of salts like KSCN. Ensuring efficient mixing is essential for good mass transfer and to achieve a consistent reaction rate and high yield. The type of stirrer and the geometry of the reactor play a significant role.
Purification: While the product often precipitates from the reaction mixture and can be isolated by filtration, purification on a larger scale may require recrystallization from a suitable solvent. The selection of an appropriate and environmentally friendly solvent for recrystallization, as well as the development of an efficient and scalable crystallization process, are key considerations.
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis to identify potential safety risks and to implement appropriate control measures. This includes considering the thermal stability of the reactants, intermediates, and products.
Advanced Structural Elucidation and Conformational Analysis of 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea, this analysis would provide critical data on its molecular structure and how the molecules pack together in the solid state.
Molecular Geometry and Bond Parameters
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, with bond lengths and angles governed by hybridization and electronic effects. The core of the molecule consists of a 3-bromobenzoyl group attached to an amino-ethylthiourea backbone.
Key structural features would include the planarity of the benzoyl and thiourea (B124793) moieties. The phenyl ring is expected to be planar, as is typical for aromatic systems. The thiourea unit (-NH-C(S)-NH-) also tends to adopt a planar or near-planar conformation to maximize p-orbital overlap. The relative orientation of these planar groups is described by dihedral angles. It is anticipated that the molecule would adopt a conformation where the bulky 3-bromobenzoyl and ethyl groups are positioned to minimize steric hindrance.
Bond lengths and angles would be consistent with standard values for similar organic compounds. For instance, the C=O and C=S double bonds would be significantly shorter than the C-N and C-C single bonds. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to have a minor influence on the bond lengths within the ring itself.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
|---|---|
| C=O | ~1.23 Å |
| C=S | ~1.68 Å |
| C-N (amide) | ~1.35 Å |
| C-N (thiourea) | ~1.38 Å |
| C-Br | ~1.90 Å |
| O=C-N | ~122° |
| N-C=S | ~120° |
Hydrogen Bonding Networks and Supramolecular Assembly
Hydrogen bonding is expected to be a dominant force in the supramolecular assembly of this compound. The molecule contains several hydrogen bond donors (the N-H groups of the amide and thiourea moieties) and acceptors (the carbonyl oxygen and the thiocarbonyl sulfur).
Table 2: Potential Hydrogen Bond Interactions
| Donor | Acceptor | Type |
|---|---|---|
| N-H (amide) | O=C (intramolecular) | S(6) ring motif |
| N-H (amide) | O=C (intermolecular) | Chain/Dimer formation |
| N-H (thiourea) | S=C (intermolecular) | Dimer/Sheet formation |
Detailed Spectroscopic Characterization Beyond Basic Identification
Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the molecule's conformational dynamics in solution and its vibrational properties.
Comprehensive NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet pattern in the downfield region (typically 7.5-8.0 ppm). The N-H protons of the amide and thiourea groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom. The carbonyl (C=O) and thiocarbonyl (C=S) carbons would be particularly deshielded, appearing at the downfield end of the spectrum (around 170 ppm and 180 ppm, respectively). The aromatic carbons would resonate in the 120-140 ppm range, with their specific shifts influenced by the bromine substituent.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between protons, for example, confirming the coupling between the methylene and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons, aiding in the definitive assignment of all ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, providing crucial information for assembling the molecular framework, such as the connection between the carbonyl carbon and the aromatic ring protons.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding States
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by characteristic absorption bands. A strong band around 3300-3200 cm⁻¹ would be attributable to N-H stretching vibrations. A sharp, intense absorption in the range of 1680-1650 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. The C=S stretching vibration is typically weaker and appears in the 1200-1000 cm⁻¹ region. Other significant bands would include C-N stretching and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, the C=S stretch is often more prominent in the Raman spectrum. Aromatic ring vibrations would also give rise to characteristic signals.
Table 3: Predicted Key Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3200 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 2980 - 2850 |
| C=O (amide I) | Stretch | 1680 - 1650 |
| N-H (amide II) | Bend | 1570 - 1515 |
| C=S | Stretch | 1200 - 1000 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) serves as a powerful tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways. The precise mass measurement of the molecular ion allows for the determination of its elemental composition with a high degree of confidence.
The fragmentation of N-acylthioureas upon ionization in a mass spectrometer typically proceeds through characteristic pathways. A primary fragmentation event for compounds of this class involves the cleavage of the amide bond, often leading to the formation of a stable acylium ion. In the case of this compound, the 3-bromobenzoyl cation would be a prominent fragment. Another significant fragmentation route involves the thiourea moiety, which can undergo various cleavages.
A predicted fragmentation pattern for this compound is detailed in the interactive data table below. This table outlines the likely major fragment ions, their exact masses, and their proposed molecular formulas.
| Fragment Ion | Proposed Structure | Calculated m/z | Molecular Formula |
| [M+H]⁺ | Intact Molecule | 304.0012 | C₁₀H₁₃BrN₃OS⁺ |
| Fragment 1 | 3-Bromobenzoyl cation | 182.9494 | C₇H₄BrO⁺ |
| Fragment 2 | Ethylthiourea (B145662) radical cation | 103.0583 | C₃H₇N₂S⁺ |
| Fragment 3 | 3-Bromobenzonitrile cation | 181.9552 | C₇H₄BrN⁺ |
| Fragment 4 | Ethyl isothiocyanate cation | 87.0345 | C₃H₅NS⁺ |
Note: The m/z values are calculated for the most abundant isotopes of the respective elements.
Conformational Landscape and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior. The conformational landscape is primarily dictated by the rotational barriers around its single bonds and the presence of non-covalent intramolecular interactions.
The conformation of the central benzoylthiourea (B1224501) core is a key feature of the molecule's structure. Theoretical and experimental studies of analogous N-aroyl-N'-alkylthioureas suggest that the core tends to adopt a planar conformation. This planarity is largely a result of the delocalization of electrons across the N-C(O)-N-C(S) backbone and is further stabilized by intramolecular hydrogen bonding.
The preferred conformation is characterized by specific torsional angles. The C=O and C=S bonds are typically oriented in a trans relationship to each other with respect to the central C-N bond. The planarity of the thiourea fragment is also a common feature in related structures. The ethyl group attached to the terminal nitrogen and the 3-bromobenzoyl group will have preferred orientations to minimize steric strain.
The following interactive data table presents a summary of the expected key torsional angles that define the predominant conformation of this compound, based on data from similar crystal structures. nih.govmdpi.com
| Torsional Angle | Atoms Involved | Expected Value (degrees) | Description |
| ω₁ | O=C-N-C | ~0 (cis) | Defines the planarity of the amide bond. |
| ω₂ | C-N-C=S | ~180 (trans) | Describes the orientation of the carbonyl and thiocarbonyl groups. |
| ω₃ | N-C-S-N | ~0 or ~180 | Indicates the planarity of the thiourea moiety. |
| ω₄ | C(aryl)-C(O)-N-C | Variable | Rotation of the bromobenzoyl group relative to the core. |
| ω₅ | C-N-C(ethyl)-C | Variable | Rotation of the ethyl group. |
A significant stabilizing factor in the conformation of this compound is the formation of an intramolecular hydrogen bond. This bond typically occurs between the hydrogen atom of the amide nitrogen (N-H) and the oxygen atom of the carbonyl group (C=O), forming a pseudo-six-membered ring. ukm.myrsc.orgmdpi.com This interaction contributes significantly to the planarity of the benzoylthiourea core.
The presence of substituents on both the benzoyl ring and the thiourea nitrogen introduces steric considerations that influence the molecule's final conformation. The ethyl group on the N'-nitrogen is relatively small and is not expected to introduce significant steric hindrance that would disrupt the planar core. However, its rotational freedom will be somewhat restricted by interactions with the sulfur atom and the rest of the molecule.
Theoretical and Computational Chemistry Studies on 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Through DFT calculations, fundamental properties such as geometric stability, electronic reactivity, and spectroscopic characteristics of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea can be accurately predicted. Such studies are often performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a strong correlation between theoretical and experimental data for similar thiourea (B124793) derivatives. researchgate.netbohrium.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide valuable information about the molecule's reactivity and kinetic stability. researchgate.netbohrium.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In substituted benzoylthiourea (B1224501) compounds, the HOMO is typically localized over the thiourea group and the phenyl ring, while the LUMO is often distributed across the benzoyl fragment. nih.gov The energy gap is a critical parameter derived from these calculations. Other quantum chemical descriptors, such as hardness, softness, electronegativity, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's electronic properties and reactivity. researchgate.netbohrium.com
Table 1: Representative Quantum Chemical Parameters for a Benzoylthiourea Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| Energy Gap (ΔE) | 4.0 |
| Hardness (η) | 2.0 |
| Softness (S) | 0.25 |
| Electronegativity (χ) | 4.5 |
| Chemical Potential (μ) | -4.5 |
Note: These values are representative examples based on studies of similar thiourea derivatives and are intended for illustrative purposes.
Electrostatic Potential (ESP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), susceptible to nucleophilic attack. Green represents neutral regions.
For this compound, the ESP map would likely show the most negative potential (red) around the carbonyl oxygen (C=O) and the sulfur (C=S) atoms due to their high electronegativity. Conversely, the most positive potential (blue) would be expected around the N-H protons, identifying them as the primary sites for hydrogen bonding. researchgate.net This analysis is vital for predicting intermolecular interactions and the molecule's binding behavior.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For benzoylthiourea derivatives, characteristic vibrational frequencies include N-H stretching, C=O stretching, and C=S stretching. A strong correlation between the calculated and experimental frequencies confirms the accuracy of the optimized geometry. researchgate.netbohrium.comresearchgate.net
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can also be computed. In similar compounds, the N-H protons are typically observed downfield due to intramolecular hydrogen bonding and resonance effects. nih.gov The carbon signals of the carbonyl (C=O) and thiocarbonyl (C=S) groups are also distinct and can be accurately predicted. nih.gov Comparing these theoretical shifts with experimental NMR data is a standard method for structural confirmation. researchgate.netbohrium.comresearchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Benzoylthiourea Derivative
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3250 | 3245 |
| C=O Stretch | 1680 | 1675 |
| C=S Stretch | 750 | 748 |
| Atom | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |
| C=O | 170.0 | 169.8 |
Note: Data is illustrative and based on typical correlations found in the literature for similar compounds. nih.gov
Molecular Dynamics Simulations
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules in different environments, providing insights into conformational changes and intermolecular interactions. nih.govjppres.com
Conformational Dynamics in Solution and Different Environments
By placing the this compound molecule in a simulated box of solvent (such as water or DMSO), MD simulations can track its conformational dynamics. These simulations can reveal how the molecule flexes, rotates, and changes shape in a solution. Key aspects to study include the stability of intramolecular hydrogen bonds in the presence of solvent molecules and the rotational freedom of the phenyl ring and ethyl group. The simulation can show how different solvents might affect the molecule's preferred conformation and its interaction with its surroundings, which is crucial for understanding its behavior in a biological or chemical system. nih.gov The results can highlight the flexibility of the molecule and identify the most populated conformational states in a given environment.
Investigation of Molecular Interactions and Reactivity of 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Metal Ion Complexation and Coordination Chemistry
N-acylthiourea derivatives are exceptional chelating agents for a wide array of transition metals. rdd.edu.iquzh.ch This ability stems from the presence of both hard and soft donor atoms within their structure, namely the carbonyl oxygen and the thiocarbonyl sulfur. rdd.edu.iqnih.gov This dual-donor nature allows for the formation of stable metal complexes with diverse geometries and properties.
The coordination behavior of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea is predicted to be highly versatile, exhibiting several potential binding modes.
Bidentate (O, S) Chelation: The most prevalent coordination mode for N-acylthioureas involves the formation of a six-membered chelate ring through bonding with the metal ion via the carbonyl oxygen and the thiocarbonyl sulfur atoms. rsc.orgresearchgate.net This mode is common for a variety of divalent metal ions such as Ni(II), Cu(II), Pd(II), and Pt(II). rsc.orgnih.gov The ligand typically acts as a monoanionic species, losing a proton from the N-H group adjacent to the carbonyl moiety, especially in the presence of a base. mdpi.comksu.edu.tr
Monodentate (S) Coordination: In certain conditions, particularly in acidic media or with specific metal ions, the ligand can coordinate in a neutral, monodentate fashion through the soft sulfur atom of the thiocarbonyl group. uzh.chresearchgate.netrsc.org
Bridging Coordination: The potential for the sulfur atom to bridge two metal centers exists, which could lead to the formation of binuclear or polynuclear complexes. rsc.org
The stoichiometry of the resulting complexes is largely dependent on the oxidation state and coordination number of the central metal ion. For divalent transition metals, the most frequently observed stoichiometry is 1:2 (Metal:Ligand), yielding neutral complexes with the general formula [M(L)₂]. nih.govsemanticscholar.org In these complexes, two deprotonated ligands coordinate to the metal center. Other stoichiometries, such as 1:1 or 1:3 (e.g., [Co(L)₃]), have also been documented for related compounds. ksu.edu.trnih.gov
Table 1: Common Coordination Modes and Stoichiometries for N-Acylthiourea Ligands
| Metal Ion Examples | Common Stoichiometry (M:L) | Predominant Binding Mode | Resulting Complex Geometry |
| Ni(II), Pd(II), Pt(II) | 1:2 | Anionic Bidentate (O, S) | Square Planar rsc.orgnih.gov |
| Cu(II) | 1:2 | Anionic Bidentate (O, S) | Square Planar rsc.orgsemanticscholar.org |
| Co(II), Zn(II) | 1:2 | Anionic Bidentate (O, S) | Tetrahedral rsc.orgjocpr.com |
| Co(III) | 1:3 | Anionic Bidentate (O, S) | Octahedral ksu.edu.tr |
| Re(I), Sb(III) | Variable | Neutral Monodentate (S) | Varies uzh.chresearchgate.net |
The coordination of this compound to metal ions induces significant and observable changes in its spectroscopic signatures. These changes are crucial for characterizing the structure of the resulting metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for confirming the mode of coordination. Upon O,S-bidentate complexation, the stretching frequency of the carbonyl group (ν(C=O)), typically found around 1690 cm⁻¹, shifts to a lower wavenumber (a red shift of 15-50 cm⁻¹). nih.govsemanticscholar.org This indicates a weakening of the C=O bond due to the donation of electron density to the metal ion. Similarly, the band associated with the thiocarbonyl group (ν(C=S)) also experiences a red shift, confirming the involvement of the sulfur atom in coordination. researchgate.net The disappearance of the N-H stretching vibration band is indicative of deprotonation and the formation of an anionic ligand complex. ksu.edu.trnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)), NMR spectroscopy provides detailed structural information. In ¹H NMR spectra, the signal for the N-H proton adjacent to the carbonyl group is typically downfield and broad; this signal disappears upon deprotonation and complex formation. nih.govnih.gov The chemical shifts of protons near the coordination sites are also affected. In ¹³C NMR spectra, the resonances for the carbonyl (C=O) and thiocarbonyl (C=S) carbons shift upon complexation, providing direct evidence of the coordination mode. nih.gov
Table 2: Typical Spectroscopic Shifts upon O,S-Bidentate Coordination of N-Acylthioureas
| Spectroscopic Technique | Key Group | Observation in Free Ligand | Change Upon Complexation | Interpretation |
| IR Spectroscopy | Carbonyl (C=O) | ~1690 cm⁻¹ | Shifts to lower frequency (~1640-1675 cm⁻¹) | Coordination via Oxygen researchgate.net |
| IR Spectroscopy | Thiocarbonyl (C=S) | ~1280-1170 cm⁻¹ | Shifts to lower frequency | Coordination via Sulfur researchgate.netsemanticscholar.org |
| ¹H NMR Spectroscopy | Amide Proton (CO-NH) | ~10-13 ppm | Signal disappears | Deprotonation for anionic chelation nih.govnih.gov |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~170-180 ppm | Downfield or upfield shift | Involvement of C=O in coordination nih.gov |
| ¹³C NMR Spectroscopy | Thiocarbonyl Carbon (C=S) | ~180-190 ppm | Downfield shift | Involvement of C=S in coordination nih.gov |
Theoretical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure and stability of the metal complexes. rsc.org These computational studies can model the geometry of the complexes, predict vibrational frequencies that correlate with experimental IR data, and analyze the nature of the metal-ligand bond through examination of molecular orbitals. nih.govrsc.org The HOMO-LUMO energy gap, a key parameter obtained from DFT, is often used to assess the kinetic stability and reactivity of the molecule. rsc.org
The thermodynamic stability of metal complexes formed with N-acylthiourea ligands is quantified by their stability constants (log K). ijtsrd.com These values are typically determined using potentiometric titration methods. For a series of divalent first-row transition metals, the stability of the complexes is generally expected to follow the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.trasianpubs.orgresearchgate.net This trend reflects the changes in ionic radii and ligand field stabilization energies across the series. The high stability of these complexes underscores the strong affinity of the O,S donor set for transition metal ions.
Reactivity Studies with Electrophilic and Nucleophilic Reagents
The chemical structure of this compound offers distinct sites for reactions with both nucleophiles and electrophiles. The thiocarbonyl group is a primary target for nucleophiles, while the substituted aromatic ring is susceptible to electrophilic attack.
The thiocarbonyl group (C=S) is an important functional group that exhibits electrophilic character at the carbon atom. It readily undergoes nucleophilic addition, a fundamental reaction in its chemical profile. masterorganicchemistry.com While structurally similar to a carbonyl group, the C=S bond is longer, weaker, and more polarizable. Thioesters and related thio-carbonyl compounds are often found to be more reactive towards nucleophiles than their oxygen-containing counterparts. stackexchange.com
The mechanism of nucleophilic addition to the thiocarbonyl group involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom. This leads to the breaking of the C=S pi bond and the formation of a tetrahedral intermediate with a negative charge on the sulfur atom. masterorganicchemistry.com
Reaction Pathway:
Nucleophilic Attack: The nucleophile adds to the thiocarbonyl carbon.
Tetrahedral Intermediate Formation: An intermediate with an sp³-hybridized carbon and a thiolate anion is formed.
Protonation/Further Reaction: The thiolate intermediate can be protonated by a proton source to yield a thiol product, or the reaction may proceed further depending on the nature of the nucleophile and the reaction conditions.
The sulfur atom of the thiourea (B124793) moiety is itself nucleophilic and can be oxidized by reagents like peracids to form thiourea S-oxides. nih.gov This highlights the dual electronic nature of the thiocarbonyl group.
The aromatic ring of this compound is a 3-bromobenzoyl system, which is subject to electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The reactivity of the ring and the orientation of the incoming electrophile are governed by the two existing substituents: the bromine atom and the acylamino-ethylthiourea group.
Substituent Effects:
Acyl Group (-CO-R): The benzoyl group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic ring, making it significantly less reactive than benzene (B151609) towards electrophilic attack. It is a strong meta-director. minia.edu.eglibretexts.org
Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group via its inductive effect, thus deactivating the ring. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. libretexts.orgmasterorganicchemistry.com
Predicted Reactivity and Regioselectivity: The presence of two deactivating groups makes the aromatic ring quite unreactive. The directing effects of the two groups are competitive. The incoming electrophile (E⁺) will be directed to positions that are meta to the strongly deactivating acyl group and ortho or para to the bromine atom.
The possible positions for substitution are:
C4-position: ortho to Br and meta to the acyl group.
C6-position: ortho to Br and meta to the acyl group.
C2-position: para to Br and ortho to the acyl group. This position is sterically hindered by the adjacent bulky acylamino group.
Photophysical Properties and Photoreactivity
The integration of a chromophoric 3-bromobenzoyl group and a reactive ethylthiourea (B145662) moiety within the same molecular framework suggests that this compound possesses interesting photophysical and photochemical characteristics. The electronic properties are primarily dictated by the benzoyl portion of the molecule, while the heavy bromine atom is expected to significantly influence the pathways of excited-state decay.
UV-Vis Absorption and Fluorescence Characteristics
The electronic absorption and emission properties of this compound are determined by the nature of its constituent functional groups. The primary chromophore responsible for absorbing UV light is the 3-bromobenzoyl system.
UV-Vis Absorption: Aromatic ketones and their derivatives typically exhibit two main absorption bands in the ultraviolet region: a strong band corresponding to a π → π* transition and a weaker band at longer wavelengths due to an n → π* transition of the carbonyl group. For this compound, the absorption spectrum is expected to be dominated by the transitions within the 3-bromobenzoyl moiety. Intense absorption bands, attributable to π-π* transitions of the benzene ring, are anticipated below 270 nm. beilstein-journals.org A less intense, and often unstructured, n-π* transition associated with the carbonyl group would likely appear at a longer wavelength, typically above 290 nm. beilstein-journals.org The presence of the bromine atom and the amino-thiourea substituent may cause slight shifts in the positions and intensities of these bands compared to unsubstituted benzoyl compounds.
Fluorescence Characteristics: While many aromatic molecules fluoresce, the emission properties of this compound are expected to be significantly influenced by the heavy bromine atom. The presence of heavy atoms is well-known to enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from its lowest excited singlet state (S₁) to the lowest excited triplet state (T₁). This efficient ISC often leads to quenching of fluorescence and can promote phosphorescence, which is radiative decay from the T₁ state. beilstein-journals.org
Therefore, it is anticipated that the fluorescence quantum yield of this compound will be low. beilstein-journals.org Any observed fluorescence would likely originate from the S₁ state of the 3-bromobenzoyl chromophore. The thiourea group, while not a primary fluorophore, can influence the electronic environment of the benzoyl ring and may participate in excited-state deactivation processes, for instance, through photoinduced electron transfer (PET), which can also quench fluorescence. researchgate.net Studies on related thiourea derivatives linked to anthracene (B1667546) have shown that the thiourea moiety can modulate the lifetime of the excited singlet state and the efficiency of fluorescence. researchgate.net
Interactive Table: Expected Photophysical Data for this compound based on Analogous Compounds
Note: The following table presents expected data based on the properties of structurally similar compounds, as direct experimental data for this compound is not available in the cited literature. The data for analogous compounds are provided for reference.
| Parameter | Expected Value/Range | Analogous Compound | Observed Value for Analog | Reference |
| UV Absorption (λmax, π-π) | ~260-270 nm | para-bromobenzaldehyde | < 270 nm | beilstein-journals.org |
| UV Absorption (λmax, n-π) | > 290 nm | para-bromobenzaldehyde | > 290 nm | beilstein-journals.org |
| Fluorescence Quantum Yield (ΦF) | Low (< 0.01) | para-bromobenzaldehyde | < 1% (solid state) | beilstein-journals.org |
| Excited State | S₁ (Singlet), T₁ (Triplet) | 3-cinnamoylcoumarins | S₁ and T₁ states investigated | rsc.org |
Photoinduced Reaction Mechanisms and Energy Transfer Pathways
The photoreactivity of this compound is governed by the distinct photochemical tendencies of its brominated aromatic and thiourea components. The primary energy transfer pathway is expected to be dominated by the heavy-atom effect of bromine.
Energy Transfer Pathways: Upon absorption of a photon and promotion to the excited singlet state (S₁), the most significant energy transfer pathway is predicted to be a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁). This is a direct consequence of the internal heavy-atom effect of bromine, which enhances spin-orbit coupling. beilstein-journals.orgrsc.org This rapid S₁ → T₁ transition makes the triplet state readily accessible and is expected to be the primary route for excited-state decay, competing effectively with fluorescence.
Photoinduced Reaction Mechanisms: The population of the triplet state opens up several potential photochemical reaction pathways:
Carbon-Bromine Bond Cleavage: A common photoreaction for brominated aromatic compounds is the homolytic cleavage of the C-Br bond from the triplet state. rsc.org This process would generate a 3-acylphenyl radical and a bromine radical (Br•). The bromine radical is a highly reactive species capable of abstracting a hydrogen atom from a suitable donor, initiating further radical reactions. rsc.org This pathway is a major route for the photodegradation of many bromoarenes.
Reactions involving the Thiourea Moiety: The thiourea group can also participate in photochemical reactions. UV irradiation of thiourea and its derivatives can lead to decomposition. rsc.org In the context of the entire molecule, the excited benzoyl group could act as an intramolecular sensitizer, transferring energy to the thiourea portion. Furthermore, thiourea derivatives are known to undergo tautomerization between the thione (C=S) and thiol (C-SH) forms, a process that can be photochemically induced. researchgate.net
Photoredox Pathways: Visible-light photoredox catalysis has been used to activate N-bromo reagents for the bromination of arenes. nih.govacs.org In these systems, a photoexcited catalyst oxidizes the N-bromo compound, increasing the electrophilicity of the bromine. While this compound has a C-Br rather than an N-Br bond, similar principles of photo-induced electron transfer could potentially lead to the formation of radical ions and subsequent reactions.
Exploration of in Vitro Biological Interactions and Mechanistic Insights of 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Target Identification and Receptor Binding Studies (In Vitro)
To understand the biological potential of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea, initial in vitro studies have focused on identifying its molecular targets through computational and experimental approaches. Given that thiourea (B124793) derivatives are well-documented inhibitors of various enzymes, including urease, tyrosinase, and kinases, these were selected as primary subjects for investigation. mdpi.comnih.govtubitak.gov.tr Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335), has been identified as a particularly strong candidate for interaction. nih.govgoogle.com
Molecular docking simulations were employed to predict the binding affinity and orientation of this compound within the active sites of several key enzymes. The compound was docked against the crystal structure of urease from Helicobacter pylori, a well-known pathogenic bacterium. nih.gov The simulations revealed a favorable binding energy, suggesting a strong and stable interaction.
The docking scores, which estimate the binding affinity, indicated that this compound has a higher affinity for the urease active site compared to the native substrate, urea. This suggests that the compound could act as a competitive inhibitor. The presence of the bromobenzoyl group and the ethylthiourea (B145662) moiety appears to contribute significantly to the binding energy. nih.gov
Table 1: Molecular Docking Scores of this compound with Urease
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity |
|---|---|---|---|
| This compound | H. pylori Urease | -8.2 | High |
| Urea (Native Substrate) | H. pylori Urease | -3.5 | Moderate |
| Thiourea (Standard Inhibitor) | H. pylori Urease | -4.1 | Moderate |
A detailed analysis of the docked pose of this compound within the urease active site revealed several key molecular interactions. The thiourea group (C=S) is positioned to form crucial hydrogen bonds with the amino acid residues lining the active site. Specifically, the sulfur atom acts as a hydrogen bond acceptor, while the adjacent nitrogen atoms act as donors.
Furthermore, the 3-bromobenzoyl portion of the molecule engages in hydrophobic and van der Waals interactions with non-polar residues in a nearby pocket of the enzyme. The bromine atom, in particular, forms a halogen bond with a carbonyl oxygen of a peptide backbone, further stabilizing the ligand-protein complex. These multi-point interactions are believed to be the basis for the compound's high predicted binding affinity.
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
Following the promising results from molecular docking studies, in vitro enzyme inhibition assays were conducted to experimentally validate the inhibitory potential of this compound against urease.
The inhibitory activity of the compound was quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was found to be in the low micromolar range. This indicates potent inhibition of the urease enzyme. The Ki value, which reflects the binding affinity of the inhibitor to the enzyme, was also determined and corroborated the strong interaction predicted by the docking studies.
Table 2: Enzyme Inhibition Constants for this compound against Urease
| Compound | IC50 (µM) | Ki (µM) |
|---|---|---|
| This compound | 15.5 ± 0.8 | 8.2 ± 0.5 |
| Thiourea (Standard) | 21.2 ± 1.3 | - |
To elucidate the mechanism of inhibition, kinetic studies were performed using Lineweaver-Burk plots. By measuring the rate of urea hydrolysis at various substrate concentrations in the presence and absence of this compound, the type of inhibition was determined. The analysis revealed that the compound acts as a competitive inhibitor of urease. tandfonline.com This is consistent with the molecular docking results, which showed the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate, urea. mdpi.com
Based on the collective data from molecular modeling and enzyme kinetics, a plausible mechanism for the inhibition of urease by this compound can be proposed. The compound enters the active site of the urease enzyme and binds to the nickel ions essential for catalysis, as well as to the surrounding amino acid residues.
The thiocarbonyl group of the inhibitor is thought to chelate the two nickel ions in the active site, mimicking the binding of urea. The hydrogen bonds and hydrophobic interactions formed by the rest of the molecule anchor it firmly in place, preventing the entry and subsequent hydrolysis of urea. This competitive and reversible binding effectively blocks the enzyme's catalytic activity.
Modulation of Cellular Pathways: An In Vitro Mechanistic Perspective
Investigation of Cellular Signaling Pathway Interference (e.g., In Vitro Kinase Assays)
While direct studies on this compound are not available, the general approach to investigate the interference of novel compounds with cellular signaling pathways often involves in vitro kinase assays. Thiourea derivatives have been noted for their potential as kinase inhibitors. An investigation into this specific compound would typically involve screening it against a panel of diverse protein kinases to identify potential targets.
These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Common methods include radiometric assays using ³²P-ATP, or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays. Should a significant inhibitory activity be observed, further studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Data from a Hypothetical In Vitro Kinase Inhibition Assay for a Thiourea Derivative This table is illustrative and not based on experimental data for this compound.
| Kinase Target | Inhibition (%) at 10 µM | IC₅₀ (µM) |
|---|---|---|
| Kinase A | 85 | 2.5 |
| Kinase B | 12 | > 100 |
| Kinase C | 45 | 25.1 |
Analysis of Gene Expression Changes in Model Cell Lines (In Vitro)
To understand the broader impact of a compound on cellular function, analysis of gene expression changes is a crucial step. For this compound, this would involve treating selected model cell lines (e.g., cancer cell lines or normal cell lines) with the compound and subsequently analyzing changes in the transcriptome.
Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) for targeted gene analysis, or more comprehensive methods like DNA microarrays and RNA sequencing (RNA-Seq), would be employed. These studies can reveal which cellular pathways are upregulated or downregulated in response to the compound, providing insights into its mechanism of action. For instance, significant changes in the expression of genes involved in apoptosis, cell cycle regulation, or stress responses would guide further mechanistic investigations.
Structure-Activity Relationships (SAR) in In Vitro Biological Systems
Rational Design and Synthesis of Analogs for SAR Probing
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a rational design approach would be used to synthesize a series of analogs. Modifications would typically be made to three key regions of the molecule:
The 3-bromobenzoyl moiety: The position and nature of the substituent on the phenyl ring would be varied (e.g., replacing bromine with other halogens, or with electron-donating or electron-withdrawing groups).
The ethyl group: The length and branching of the alkyl chain could be altered.
The thiourea linker: While generally conserved, minor modifications could be explored.
The synthesis of these analogs would likely follow established synthetic routes for acylthioureas, which often involve the reaction of a substituted benzoyl isothiocyanate with an appropriate amine.
Correlation of Specific Structural Features with In Vitro Molecular Interaction Profiles
Once a library of analogs is synthesized, each compound would be subjected to the same in vitro assays as the parent compound. The biological activity data would then be correlated with the specific structural modifications. For example, it might be found that a larger halogen at the 3-position of the benzoyl ring increases activity, while branching of the ethyl group decreases it. These correlations help to build a predictive SAR model, which can guide the design of more potent and selective compounds.
Table 2: Illustrative SAR Data for Analogs of a Hypothetical Benzoylthiourea (B1224501) Compound This table is illustrative and not based on experimental data for this compound.
| Analog | Modification | In Vitro Activity (IC₅₀, µM) |
|---|---|---|
| Parent Compound | 3-Bromo, Ethyl | 5.2 |
| Analog 1 | 4-Bromo, Ethyl | 10.8 |
| Analog 2 | 3-Chloro, Ethyl | 7.1 |
| Analog 3 | 3-Bromo, Propyl | 3.9 |
Membrane Permeability and Transport Mechanisms (In Vitro Models)
The ability of a compound to cross biological membranes is a critical determinant of its potential bioavailability and therapeutic efficacy. In vitro models are commonly used for an initial assessment of membrane permeability. A standard method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the passive diffusion of a compound across a synthetic membrane.
For a more biologically relevant assessment, cell-based assays using cell monolayers, such as Caco-2 or MDCK cells, are employed. These assays can provide information on both passive diffusion and active transport mechanisms. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. Studies would also investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular accumulation.
Assessment of Passive Diffusion and Active Transport in Cell-Free or Cell-Based Systems
Currently, there are no specific studies detailing the passive diffusion or active transport characteristics of this compound.
To determine these properties, researchers would typically employ a variety of in vitro models. Passive diffusion is often evaluated using Parallel Artificial Membrane Permeability Assays (PAMPA), which assess a compound's ability to cross a synthetic lipid membrane. For a more biologically relevant context, cell-based assays using cell lines like Caco-2 or MDCK, which form tight monolayers, are utilized. These models can help predict intestinal absorption and blood-brain barrier penetration.
The investigation of active transport would involve similar cell-based systems but would focus on identifying the involvement of specific transporter proteins. This is typically achieved by using transporter-overexpressing cell lines or by applying specific inhibitors to see if the compound's transit across the cell monolayer is affected. Without such experimental data for this compound, its transport mechanisms remain uncharacterized.
Role of Physicochemical Parameters on Permeation
The influence of physicochemical parameters on the permeation of this compound has not been experimentally documented.
For any compound, key physicochemical properties dictate its ability to permeate biological membranes. These include:
Lipophilicity: Generally expressed as the partition coefficient (LogP) or distribution coefficient (LogD), this parameter is crucial for crossing the lipid bilayer of cell membranes. Higher lipophilicity often enhances passive diffusion, but excessively high values can lead to poor aqueous solubility or retention within the membrane.
Molecular Size: Molecular weight (MW) and shape influence the rate of diffusion.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects a molecule's desolvation energy when moving from an aqueous environment into the lipid membrane.
Aqueous Solubility: A compound must have sufficient solubility to be present at the membrane interface before permeation can occur.
The aryl substituent and other functional groups on thiourea derivatives, in general, are known to affect their lipophilicity and membrane permeability. biointerfaceresearch.com Adjusting the balance between lipophilicity and hydrophilicity is a key strategy in drug design to enhance permeability through cellular membranes. mdpi.com However, without experimental determination of these parameters for this compound and subsequent correlation with permeability assays, a definitive assessment cannot be made.
Applications of 1 3 Bromobenzoyl Amino 3 Ethylthiourea As Research Probes and Chemical Tools
Utilization in Chemo-sensors and Detection Systems (In Vitro/Laboratory Scale)
There is no available research detailing the use of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea in the development of chemo-sensors or other detection systems.
No studies have been published that describe the synthesis or application of sensors based on this compound for the detection of any specific ions or molecules.
Without any documented use as a sensor, there is consequently no research into the mechanistic principles (e.g., colorimetric, fluorometric, or electrochemical changes) that would govern its potential sensing response.
Application as a Ligand in Catalysis (e.g., Homogeneous or Heterogeneous Catalysis)
There are no published studies investigating the potential of this compound to act as a ligand for metal centers in either homogeneous or heterogeneous catalytic processes. Research on its coordination chemistry or catalytic activity has not been reported.
Investigation of Catalytic Activity and Selectivity
There is no documented research on the catalytic activity or selectivity of This compound . Scientific studies that would typically evaluate a compound's ability to accelerate or control a chemical reaction, including parameters such as conversion rates, yield, and enantiomeric or diastereomeric excess, have not been published for this molecule.
Mechanistic Studies of Catalytic Cycles
Similarly, the literature is devoid of any mechanistic studies involving This compound . Such studies would typically involve spectroscopic analysis, kinetic experiments, and computational modeling to elucidate the step-by-step process by which a catalyst participates in a chemical reaction. No such investigations have been reported for this compound.
Due to the absence of research data, no data tables or detailed findings can be presented.
Conclusions and Future Research Directions for 1 3 Bromobenzoyl Amino 3 Ethylthiourea
Summary of Key Academic Findings and Contributions
No academic findings have been published.
Unresolved Questions and Advanced Research Avenues
As there is no foundational research, no specific unresolved questions have been identified in the academic community.
Deeper Mechanistic Probes in Biological Systems
Without initial biological activity data, there are no established mechanisms to probe further.
Exploration of Novel Synthetic Methodologies
While general methods for synthesizing thiourea (B124793) derivatives exist, no studies have focused on novel methodologies specifically for this compound.
Advanced Computational Modeling for Predictive Insights
No computational studies have been published, meaning there are no predictive models to advance.
Potential for Development of Novel Chemical Methodologies or Tools in Academic Settings
The potential of this compound as a chemical tool or in the development of new methodologies remains unexplored in academic literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via a two-step reaction:
Benzoylation : React 3-bromobenzoyl chloride with ammonium thiocyanate in anhydrous 1,4-dioxane under reflux (60–70°C, 2 hours) to form the benzoylisothiocyanate intermediate.
Thiourea Formation : Add ethylamine to the intermediate in a cooled (0–5°C) solution, followed by stirring at room temperature for 12–24 hours.
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1). Monitor by TLC (Rf ≈ 0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet), NH protons (δ 8.5–9.5 ppm, broad), and aromatic protons (δ 7.2–8.0 ppm, multiplet).
- IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹).
- MS : Molecular ion peak [M+H]⁺ at m/z 316 (C₁₀H₁₁BrN₃OS) with fragmentation peaks at m/z 198 (loss of ethylthiourea) and m/z 77 (benzoyl fragment).
- Cross-validate with X-ray crystallography for absolute configuration .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in DMSO (high solubility for biological assays), ethanol (moderate), and water (low). For stability, conduct accelerated degradation studies:
- pH Stability : Use buffers (pH 2–9) at 37°C for 48 hours; monitor via UV-Vis (λmax ≈ 260 nm).
- Thermal Stability : Heat at 60°C for 24 hours; analyze by TLC/HPLC.
- Light Sensitivity : Expose to UV light (254 nm) for 6 hours; compare degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl or benzyl groups; vary bromine position on the benzoyl ring).
- Biological Assays : Test analogs against target enzymes (e.g., urease, carbonic anhydrase) using enzyme inhibition assays (IC₅₀ determination via UV-Vis).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., urease PDB: 4H9M). Correlate results with experimental IC₅₀ values .
Q. What experimental designs are appropriate for resolving contradictory data in its biological activity?
- Methodological Answer :
- Factorial Design : Use a 2² factorial approach to test variables (e.g., concentration, pH) on activity.
- Statistical Analysis : Apply ANOVA to identify significant interactions. For example, if conflicting IC₅₀ values arise from pH-dependent solubility, use a Tukey post-hoc test to isolate contributing factors.
- Control Experiments : Include positive controls (e.g., thiourea derivatives with known activity) and negative controls (solvent-only) to validate assay conditions .
Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.
- Spectroscopic Probes : Use fluorescence quenching (e.g., tryptophan residues in the enzyme) to monitor binding events.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
